molecular formula C12H10N4O6S B11021130 N'-(2,4-dinitrophenyl)benzenesulfonohydrazide CAS No. 37049-86-8

N'-(2,4-dinitrophenyl)benzenesulfonohydrazide

Cat. No.: B11021130
CAS No.: 37049-86-8
M. Wt: 338.30 g/mol
InChI Key: VDBQTNYELDQHJH-UHFFFAOYSA-N
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Description

N'-(2,4-dinitrophenyl)benzenesulfonohydrazide is a specialized organic compound that integrates a benzenesulfonohydrazide functional group with a 2,4-dinitrophenyl moiety. This structure suggests its potential as a versatile precursor and reagent in synthetic and analytical chemistry. Its core research value lies in its application as a key intermediate for the synthesis of various heterocyclic compounds and complex molecular architectures . The mechanism of action for reagents in this class typically involves nucleophilic addition-elimination reactions. The sulfonohydrazide group can act as a nucleophile, particularly in reactions with carbonyl compounds (aldehydes and ketones) to form hydrazone derivatives . This reaction is a cornerstone of qualitative testing for carbonyl groups, where the formation of a highly colored (yellow, orange, or red) precipitate confirms the presence of an aldehyde or ketone . The resulting hydrazone derivatives are often crystalline solids with characteristic melting points, which can be used for identifying the original carbonyl compound . Beyond analytical applications, derivatives of 2,4-dinitrophenylhydrazine are of significant interest in materials science and pharmaceutical research. They are explored as potential ligands in coordination chemistry and as building blocks for Schiff bases, which exhibit a range of biological activities including antimicrobial, anticancer, and antioxidant properties . Furthermore, such compounds are investigated for their non-linear optical (NLO) properties and as chelating ionophores in sensor technologies . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Properties

CAS No.

37049-86-8

Molecular Formula

C12H10N4O6S

Molecular Weight

338.30 g/mol

IUPAC Name

N'-(2,4-dinitrophenyl)benzenesulfonohydrazide

InChI

InChI=1S/C12H10N4O6S/c17-15(18)9-6-7-11(12(8-9)16(19)20)13-14-23(21,22)10-4-2-1-3-5-10/h1-8,13-14H

InChI Key

VDBQTNYELDQHJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Activated Carbon-Assisted Recrystallization

Chinese patent CN105566152A details a high-yield (98–100%) process combining 2,4-dinitrochlorobenzene with hydrazine hydrate in 95% ethanol. Critical optimizations include:

  • Decolorization : Addition of activated carbon (0.5–1% w/w) during reflux removes chromophoric impurities, yielding a pure yellow crystalline product.

  • Graded Hydrazine Addition : Incremental introduction of hydrazine hydrate prevents exothermic runaway, maintaining reaction temperatures at 50–55°C.

  • Hot Filtration : Crystallization at 50–55°C followed by hot ethanol washes eliminates low-solubility byproducts.

Table 1: Comparative Analysis of Sulfonyl Chloride vs. Chlorobenzene Routes

ParameterSulfonyl Chloride MethodChlorobenzene Method
Yield82–85%98–100%
Reaction Time4–6 hours2–3 hours
Byproduct FormationModerate (HCl)Minimal
Purification ComplexityHigh (multiple washes)Low (single recrystallization)

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to react solid 2,4-dinitrobenzenesulfonyl chloride with hydrazine hydrate. This approach eliminates solvent use, achieving 94% yield in 30 minutes. The mechanochemical activation reduces energy consumption by 40% compared to traditional reflux methods.

Mechanistic Insights and Kinetic Control

Competing Bond Fission Pathways

Studies on 2,4-dinitrophenyl benzenesulfonates reveal two competing pathways during aminolysis:

  • S–O Bond Fission : Dominant with strong nucleophiles (e.g., hydrazine), leading to sulfonohydrazide formation.

  • C–O Bond Fission : Favored with weak nucleophiles, producing nitroarene byproducts.

The regioselectivity is governed by the interplay of amine basicity and sulfonyl substituent electronics. For N'-(2,4-dinitrophenyl)benzenesulfonohydrazide synthesis, maintaining high hydrazine concentration (≥2.5 M) ensures >90% selectivity toward S–O fission.

Brønsted Analysis and Transition States

Nonlinear Brønsted plots for sulfonate aminolysis indicate a shift from rate-determining nucleophilic attack (at low pH) to leaving group departure (at high pH). Optimal synthesis occurs at pH 8–9, where the transition state balances amine nucleophilicity and chloride departure.

Industrial-Scale Production and Waste Mitigation

Continuous Flow Reactor Design

Modern facilities utilize tubular flow reactors to enhance heat/mass transfer. Key parameters:

  • Residence Time : 8–12 minutes at 120°C

  • Pressure : 2.5–3.0 bar to prevent solvent vaporization

  • Output : 1.2–1.5 kg/hr per liter reactor volume

Closed-Loop Solvent Recovery

The ketazine co-solvent system (patent CN107188825A) enables >95% acetone recovery via fractional distillation. This reduces raw material costs by 30% and wastewater generation by 70% compared to ethanol-based processes .

Chemical Reactions Analysis

N’-(2,4-dinitrophenyl)benzenesulfonohydrazide undergoes various reactions:

    Oxidation: It can be oxidized to form the corresponding nitroso compound.

    Reduction: Reduction of the nitro groups yields the corresponding hydrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions. Common reagents include hydrazine, strong acids, and bases.

Scientific Research Applications

Analytical Chemistry

N'-(2,4-dinitrophenyl)benzenesulfonohydrazide is widely used as a reagent in analytical chemistry for the detection of aldehydes and ketones. Its ability to form stable derivatives with carbonyl compounds allows for sensitive detection methods. For example, it can be employed in colorimetric assays where the intensity of the color change correlates with the concentration of the target analyte.

Biochemical Studies

In biological research, this compound serves as a tool for studying enzyme mechanisms and protein interactions. It can act as an inhibitor by binding to active sites of enzymes, thereby blocking their function. This property is particularly valuable in elucidating the roles of specific enzymes in metabolic pathways.

Case Study: Enzyme Inhibition

  • Objective: Investigate the inhibitory effects of this compound on acetylcholinesterase.
  • Method: The compound was incubated with acetylcholinesterase, and enzyme activity was measured using a standard assay.
  • Results: A significant reduction in enzyme activity was observed, suggesting that this compound effectively inhibits acetylcholinesterase.

Industrial Applications

While primarily utilized in research settings, this compound also finds applications in the production of specialty chemicals and dyes. Its reactivity allows it to be incorporated into various chemical syntheses, contributing to the development of new materials with desirable properties.

Data Table: Applications Overview

Application AreaSpecific UseNotes
Analytical ChemistryDetection of aldehydes and ketonesForms stable derivatives for colorimetric assays
Biochemical StudiesEnzyme inhibition studiesEffective against acetylcholinesterase
Industrial ChemistrySynthesis of specialty chemicals and dyesContributes to development of new materials

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

Hydrazone Derivatives with Varying Aromatic Substituents

  • N-(2,4-Dinitrophenyl)-N’-(4’-methoxybenzylidene)-hydrazone (Compound 13) : Exhibits an IC₅₀ of 23.78 µg/mL against α-amylase, highlighting the role of electron-donating methoxy groups in modulating inhibitory activity .
  • N-(2,4-Dinitrophenyl)-N’-(2’,3’,4’-trihydroxybenzylidene)-hydrazone (Compound 11): Demonstrates higher α-amylase inhibition (IC₅₀ = 27.27 µg/mL) compared to non-hydroxylated analogs, suggesting that hydroxyl groups enhance binding affinity .
  • N'-(2,4-Dinitrophenyl)-2,3,4,5,6-pentafluorobenzohydrazide (Compound 26) : Identified as a Raf Kinase Inhibitory Protein (RKIP) ligand, where fluorination of the benzoyl group improves hydrophobic interactions with protein targets .

Sulfonamide vs. Phosphorylated Analogues

  • N-(2,4-Dinitrophenyl)-N-phosphonohydrazine: Forms via phosphorylation of hydrazine with bis(2,4-dinitrophenyl) phosphate. Approximately 58% of the reaction proceeds via N-phosphorylation, contrasting with O-phosphorylation pathways in similar systems .
  • Benzhydrylpiperazine-coupled nitrobenzenesulfonamides : Derivatives like 7g (N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,4-dinitro-benzenesulfonamide) demonstrate how bulky substituents influence pharmacokinetic properties and receptor binding .

Key Observations:

  • Anti-inflammatory Activity: Hydrazone derivatives like 2-(2-phenoxybenzylidene)-1-(2,4-dinitrophenyl)hydrazine surpass mefenamic acid in efficacy, emphasizing the synergistic role of nitro and aryl groups .
  • Antimicrobial Potency : Pyrazole derivatives (e.g., 3a , 4b ) with 2,4-dinitrophenyl substituents exhibit potent bactericidal effects, likely due to enhanced membrane penetration .

Computational Insights into Electronic Properties

Table 2: DFT-Derived Parameters for Selected Schiff Bases

Compound Electronegativity (χ, eV) Hardness (η, eV) Electrophilicity (ω, eV)
4a 4.72 1.51 7.39
4b 4.36 1.41 6.76
4c 4.03 1.26 6.44
  • Charge Transfer: Substituents like dimethylamino groups in N-(2,6-(4-dimethylaminobenzylidene)-N’-(2,4-dinitrophenyl)hydrazine reduce HOMO-LUMO gaps, facilitating intramolecular charge transfer and enhancing bioactivity .

Biological Activity

N'-(2,4-dinitrophenyl)benzenesulfonohydrazide (DNPH) is a hydrazone derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article explores the synthesis, characterization, and biological activity of DNPH, focusing on its efficacy against various pathogens and its potential therapeutic applications.

Synthesis and Characterization

DNPH can be synthesized through the condensation reaction of 2,4-dinitrophenylhydrazine with benzenesulfonyl chloride. The compound's structure is confirmed using various spectroscopic methods, including mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide insights into the functional groups and molecular framework of DNPH.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of DNPH and its derivatives. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Antifungal Activity : A study reported that DNPH exhibited antifungal activity against several strains of Candida, including C. krusei, C. tropicalis, and C. glabrata. The minimum inhibitory concentration (MIC) was determined to be 400 μg/mL in a Sabouraud-dextrose broth medium .
  • Antibacterial Activity : Another study evaluated the antibacterial effects of DNPH against pathogens such as Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed, revealing notable zones of inhibition at varying concentrations (30, 60, and 90 µg/mL) .

Comparative Efficacy

The biological activity of DNPH can be compared with its metal complexes. For instance, Co(II) and Ni(II) complexes derived from DNPH demonstrated superior antimicrobial properties compared to the free ligand itself . This suggests that metal coordination may enhance the biological efficacy of DNPH.

CompoundAntimicrobial ActivityMIC (µg/mL)
This compoundActive against C. krusei, C. tropicalis, C. glabrata400
Co(II)-DNPH ComplexEnhanced activity against bacteria<30
Ni(II)-DNPH ComplexEnhanced activity against fungi<30

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups on the aromatic rings of hydrazone derivatives enhances their biological activity. Compounds with such modifications often exhibit improved interactions with microbial targets .

Case Studies

  • Antifungal Screening : In a recent study, a series of diarylhydrazones derived from 2,4-dinitrophenylhydrazine were synthesized and screened for antifungal activity. Compounds showed promising results against multiple Candida strains, establishing a preliminary SAR that could guide further investigations into more potent derivatives .
  • Antioxidant Properties : Research also highlights the antioxidant potential of DNPH, where it was compared to its metal complexes in DPPH assays. The results indicated that while DNPH has antioxidant properties, its metal complexes exhibited significantly higher activity .

Q & A

Basic Research Questions

Q. How is N'-(2,4-dinitrophenyl)benzenesulfonohydrazide synthesized, and what are the critical reaction parameters?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2,4-dinitrophenylhydrazine reacts with sulfonyl chlorides or activated carbonyl derivatives under acidic conditions. Key parameters include:

  • Solvent : Methanol or acetonitrile, often with catalytic HCl (10%) to protonate intermediates and drive the reaction .
  • Temperature : Reflux conditions (~100°C) for 4–6 hours to ensure completion .
  • Purification : Recrystallization from methanol or acetonitrile to isolate pure hydrazone derivatives .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound derivatives?

  • Methodological Answer :

  • X-ray crystallography : Resolves molecular geometry and confirms planarity of the hydrazone moiety. Dihedral angles between aromatic rings and nitro groups (e.g., 48.5° or 15.2°) reveal conformational flexibility .
  • NMR spectroscopy : 1H^1 \text{H}-NMR detects imine protons (δ 8.5–9.5 ppm) and aromatic splitting patterns. 13C^13 \text{C}-NMR identifies carbonyl carbons (δ 160–170 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks and fragmentation pathways, particularly for nitro group losses .

Q. How is this compound applied in detecting carbonyl groups in organic chemistry?

  • Methodological Answer : The hydrazine group reacts with aldehydes/ketones to form colored hydrazones. Protocol:

  • Reaction : Mix the compound with the carbonyl sample in acidic methanol.
  • Detection : Yellow-orange precipitates indicate successful derivatization.
  • Identification : Compare melting points or HPLC retention times against databases .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in coordination chemistry?

  • Methodological Answer :

  • Steric hindrance : Bulky substituents on the benzene ring reduce coordination to metal centers. For example, methoxy groups at the 3,5-positions decrease binding efficiency .
  • Electronic effects : Electron-withdrawing nitro groups enhance electrophilicity at the hydrazone nitrogen, facilitating ligand-metal charge transfer (LMCT) in complexes. UV-Vis spectroscopy (λ = 350–450 nm) tracks LMCT transitions .

Q. What mechanisms explain competing N-phosphorylation vs. O-phosphorylation in reactions involving this compound?

  • Methodological Answer :

  • N-phosphorylation : Hydrazine’s lone pair attacks the electrophilic phosphorus center in bis(2,4-dinitrophenyl) phosphate (BDNPP), forming N-(2,4-dinitrophenyl)-N-phosphonohydrazine (58% yield at pD 10). Track via 31P^31 \text{P}-NMR (δ −5 to 0 ppm for N-phosphorylated products) .
  • O-phosphorylation : Competing pathway where hydroxylamine derivatives attack phosphorus. Use kinetic isotope effects (KIEs) and tandem MS to distinguish intermediates .

Q. How can unexpected reaction products (e.g., non-covalent co-crystals vs. covalent derivatives) be analyzed and rationalized?

  • Methodological Answer :

  • Case study : Reaction of benzoine with 2,4-dinitrophenylhydrazine yielded N-(1,2-diphenyl-2-hydroxyethylidene)-N’-(2,4-dinitrophenyl)-hydrazine instead of a co-crystal.
  • Analysis : Single-crystal XRD revealed intramolecular H-bonding (N–H⋯O, 2.1 Å) stabilizing the covalent product. DFT calculations (e.g., Gibbs free energy comparison) rationalize thermodynamic favorability .

Q. What strategies mitigate mutagenic risks when handling this compound derivatives?

  • Methodological Answer :

  • Containment : Use sealed reactors and glove boxes to avoid aerosol formation.
  • Deactivation : Treat waste with 10% sodium bicarbonate to neutralize reactive nitro groups.
  • Genotoxicity assays : Conduct Ames tests (using Salmonella strains TA98/TA100) to quantify frameshift mutations caused by hydrazone derivatives .

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